molecular formula C16H14N2O2 B126121 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- CAS No. 5060-51-5

4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-

Cat. No. B126121
CAS RN: 5060-51-5
M. Wt: 266.29 g/mol
InChI Key: NHGHFELYOIWDRR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that it can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is its potential as a drug candidate for the treatment of various diseases. It has been shown to have potent pharmacological effects and low toxicity in animal models. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a drug candidate for the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the investigation of its mechanism of action and its interactions with other proteins and enzymes can provide insights into its potential applications in various fields.

Synthesis Methods

The synthesis of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one with sodium hydride and methyl iodide in dimethylformamide. Another method involves the reaction of 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one with 2-bromo-6-hydroxytoluene in the presence of potassium carbonate in N,N-dimethylformamide.

Scientific Research Applications

4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, it has been studied for its potential applications in enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

6-hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(19)9-13(14)16(18)20/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGHFELYOIWDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198650
Record name 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-

CAS RN

5060-51-5
Record name 6-Hydroxymethaqualone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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